5-Aminoisophthalonitrile
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Overview
Description
5-Aminoisophthalonitrile: is an organic compound with the molecular formula C8H5N3 . It is a derivative of isophthalonitrile, where an amino group is substituted at the 5-position of the benzene ring. This compound is primarily used in various chemical syntheses and has significant applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminoisophthalonitrile can be synthesized through several methods. One common approach involves the nitration of isophthalonitrile followed by reduction . The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of m-xylene to produce isophthalonitrile, followed by the aforementioned nitration and reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisophthalonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or with a catalyst.
Substitution: Conditions typically involve acidic or basic catalysts depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Aminoisophthalonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Aminoisophthalonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile groups can participate in nucleophilic addition reactions, modifying the activity of enzymes and other proteins. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Isophthalonitrile: The parent compound without the amino group.
Phthalonitrile: An isomer with nitrile groups at the 1,2-positions.
Terephthalonitrile: An isomer with nitrile groups at the 1,4-positions.
Comparison: 5-Aminoisophthalonitrile is unique due to the presence of both amino and nitrile groups, which allows it to participate in a wider range of chemical reactions compared to its isomers. The amino group enhances its reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFORUHJOUPFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57369-97-8 |
Source
|
Record name | 5-aminobenzene-1,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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